N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
“N-([2,3’-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide” is a synthetic organic compound that features a bipyridine moiety and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([2,3’-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine derivatives.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amide bond formation: The final step involves the reaction of the bipyridine derivative with a trifluoromethyl-substituted phenyl acetic acid derivative under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bipyridine moiety.
Reduction: Reduction reactions could target the amide bond or the bipyridine ring.
Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines or thiols could be employed in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Compounds with bipyridine moieties are often used as ligands in transition metal catalysis.
Materials Science: The trifluoromethyl group can impart unique electronic properties, making the compound useful in the development of advanced materials.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It could be used as a fluorescent probe due to the bipyridine moiety’s ability to coordinate with metal ions.
Industry
Electronics: Use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a specific enzyme or receptor, altering its activity. The bipyridine moiety could coordinate with metal ions, affecting their catalytic properties.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.
Trifluoromethylbenzene: A compound with a trifluoromethyl group, used in various chemical applications.
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O/c21-20(22,23)17-5-1-3-14(9-17)11-19(27)26-12-15-6-8-25-18(10-15)16-4-2-7-24-13-16/h1-10,13H,11-12H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVPOWUSUZIOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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